Benzothiazole, 2-[(4-chlorophenyl)thio]-

Antimicrobial Quorum Sensing Pseudomonas aeruginosa

This 2-thio-substituted benzothiazole is a strategic intermediate for medicinal chemistry SAR libraries. Its 4-chlorophenylthioether moiety enables systematic exploration of quorum sensing inhibition and luciferase assay interference. A published synthetic route supports reliable custom synthesis of novel benzothiazole thioether derivatives. Mitigate project risk by sourcing a well-defined building block for lead optimization.

Molecular Formula C13H8ClNS2
Molecular Weight 277.8 g/mol
CAS No. 39544-83-7
Cat. No. B186833
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzothiazole, 2-[(4-chlorophenyl)thio]-
CAS39544-83-7
Molecular FormulaC13H8ClNS2
Molecular Weight277.8 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C(S2)SC3=CC=C(C=C3)Cl
InChIInChI=1S/C13H8ClNS2/c14-9-5-7-10(8-6-9)16-13-15-11-3-1-2-4-12(11)17-13/h1-8H
InChIKeyJTYRUSBFNPGSMO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzothiazole, 2-[(4-chlorophenyl)thio]- (CAS 39544-83-7): Procurement-Relevant Baseline Data


Benzothiazole, 2-[(4-chlorophenyl)thio]- (CAS 39544-83-7) is an organosulfur heterocyclic compound with the molecular formula C₁₃H₈ClNS₂ and a molecular weight of approximately 277.8 g/mol [1]. It features a benzothiazole core substituted at the 2-position with a 4-chlorophenylthioether group . The compound belongs to the broader class of 2-thio-substituted benzothiazoles, a scaffold recognized in medicinal chemistry for diverse biological activities including antimicrobial, antifungal, and anticancer effects [2]. However, direct, quantifiable activity data for this specific compound in peer-reviewed primary literature is extremely limited. Much of the available information is inferred from structurally analogous benzothiazole derivatives or from vendor technical datasheets of varying reliability. This evidence guide acknowledges this data scarcity while providing the maximum verifiable information available from authoritative sources.

Why Generic Substitution of CAS 39544-83-7 with Other Benzothiazole Thioethers Fails: A Data Scarcity Problem


Given the significant data limitations for this specific compound, the most immediate procurement risk is not a simple substitution failure, but rather the scientific uncertainty and project risk associated with using a compound with minimal characterization. While benzothiazoles as a class exhibit broad bioactivity [1], structure-activity relationships (SAR) for 2-thioether derivatives demonstrate that even minor structural changes, such as the position of a chlorine atom on the phenyl ring, can drastically alter biological activity, potency, and selectivity [2]. Therefore, while CAS 39544-83-7 cannot be assumed interchangeable with any specific analog due to a lack of comparative data, it also presents an inherent risk of unknown or unreported properties that could confound experimental results. The following sections detail the limited but verifiable evidence available, which primarily highlights this compound's utility as a synthetic building block rather than a fully characterized biological probe.

Quantitative Evidence Guide for CAS 39544-83-7: Synthesizing from Limited Data


Quorum Sensing Inhibition as a Differentiating Mechanism for Antimicrobial Screening

A series of benzothiazole thioethers, structurally related to CAS 39544-83-7, were synthesized and demonstrated the ability to reduce quorum sensing (QS)-regulated virulence factors in *Pseudomonas aeruginosa* . This mechanism offers a potential differentiation from traditional bactericidal antibiotics. While the target compound's specific activity in this assay is not reported, this class-level evidence suggests a plausible avenue for differentiating it from analogs that lack this QS modulatory potential. The synthesis of this compound via a cross-coupling reaction of organoalane reagents provides a viable route for generating this and related analogs for further study .

Antimicrobial Quorum Sensing Pseudomonas aeruginosa

Quantified Antifungal Activity of Positional Isomers: A Guide for Analog Selection

A study on the antifungal activity of 2-(phenylthio)benzothiazole derivatives provides quantitative IC50 data for several positional isomers, revealing that the chlorine substitution pattern significantly impacts potency [1]. The 4-chloro derivative (the target compound's positional isomer) is not directly tested, but the data for the 2-chloro and 3-chloro analogs, which exhibit IC50 values of 0.69 and 0.65 μg/mL respectively, offer a quantitative baseline for comparison [1]. This suggests that the 4-chloro substitution may yield a distinct activity profile, highlighting the importance of procuring the specific isomer for SAR studies. The target compound has a predicted boiling point of 431.9°C at 760 mmHg, which may be relevant for synthesis and handling [2].

Antifungal Structure-Activity Relationship IC50

Luciferase Inhibition Activity of Structurally Similar 2-Arylbenzothiazoles

2-Arylbenzothiazoles are a known class of luciferase inhibitors. A related compound, 2-(4-chlorophenyl)benzo[d]thiazole (CHEMBL449008), which differs from the target compound by a direct C-C bond instead of a C-S-C linkage at the 2-position, has a reported IC50 of 1.40E+3 nM (1.4 µM) against *Photuris pennsylvanica* luciferase [1]. While not a direct comparison, this data point provides a quantitative benchmark for the class. The target compound's thioether linkage may alter its binding affinity and inhibitory potency compared to this direct aryl analog. This data can be used to assess the target compound's potential in bioluminescence-based assays.

Luciferase Inhibition Bioluminescence Assays IC50

Best Application Scenarios for Procuring CAS 39544-83-7 Given Data Constraints


As a Synthetic Building Block for Novel 2-Thioether Benzothiazole Libraries

Given the compound's established utility in cross-coupling reactions, its primary and most defensible application is as a starting material or intermediate in the synthesis of novel benzothiazole thioether libraries for medicinal chemistry. The molecule's core structure is amenable to further functionalization, allowing researchers to explore SAR around the 4-chlorophenylthioether moiety. The published synthetic route provides a reliable starting point for generating this and related compounds.

In SAR Studies to Define the Role of the 4-Chloro Substituent and Thioether Linker

This compound is a valuable tool for SAR studies aimed at understanding the specific contributions of the 4-chlorophenylthioether group to biological activity. It can be directly compared to the unsubstituted 2-(phenylthio)benzothiazole and its positional isomers (2-chloro and 3-chloro) to map the effect of chlorine position on activity. It can also be compared to 2-(4-chlorophenyl)benzothiazole [1] to evaluate the effect of the thioether versus the direct aryl linkage. Such studies are essential for optimizing lead compounds.

As a Test Compound in Secondary Assays for Quorum Sensing Inhibition

Based on the class-level evidence for quorum sensing inhibition , procuring CAS 39544-83-7 is a logical step for research programs focused on anti-virulence strategies against *Pseudomonas aeruginosa*. Its specific activity in this context remains unquantified, making it a candidate for exploratory screening in well-defined QS assays. Any positive result would create immediate, high-value differentiation from existing data on related compounds.

As a Control Compound in Bioluminescence Assay Development

Researchers developing or optimizing luciferase-based assays may use CAS 39544-83-7 as a tool compound. Its potential for luciferase inhibition, inferred from the activity of a closely related 2-arylbenzothiazole , makes it relevant for assessing interference and validating assay robustness. The quantification of its specific inhibitory activity, if determined experimentally, would provide a new data point for the field and enhance its value as a reference standard.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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